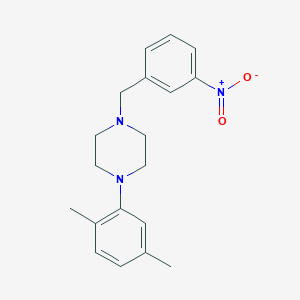
1-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)piperazine, commonly known as DMNPBP, is a synthetic compound of the piperazine family. It is a psychoactive drug that has been found to have potential applications in scientific research. DMNPBP has been shown to interact with the serotonin and dopamine receptors in the brain, leading to altered mental states.
科学的研究の応用
DMNPBP has been used in scientific research to study the effects of psychoactive substances on the brain. It has been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders. DMNPBP has also been used to study the role of serotonin and dopamine receptors in the brain.
作用機序
DMNPBP acts as a partial agonist at the serotonin and dopamine receptors in the brain. It binds to these receptors and activates them, leading to altered mental states. The exact mechanism of action of DMNPBP is not fully understood and requires further research.
Biochemical and Physiological Effects
DMNPBP has been shown to have both biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to altered mental states. DMNPBP has also been shown to affect heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using DMNPBP in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. DMNPBP also has a high affinity for serotonin and dopamine receptors, making it a useful tool for studying these receptors. However, one limitation of using DMNPBP is that it is a psychoactive substance and must be handled with care.
将来の方向性
There are several future directions for research on DMNPBP. One area of research could be to study the long-term effects of DMNPBP on the brain and body. Another area of research could be to develop new compounds based on the structure of DMNPBP that have improved therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of DMNPBP and its potential applications in the treatment of mental health disorders.
Conclusion
In conclusion, DMNPBP is a synthetic compound with potential applications in scientific research. It has been found to interact with the serotonin and dopamine receptors in the brain, leading to altered mental states. DMNPBP has been used to study the effects of psychoactive substances on the brain and has potential applications in the treatment of mental health disorders. Further research is needed to fully understand the mechanism of action of DMNPBP and its potential therapeutic benefits.
合成法
DMNPBP can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylphenylpiperazine with 3-nitrobenzyl chloride in the presence of a base. The resulting product is purified through a series of chromatography steps to yield DMNPBP.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-16(2)19(12-15)21-10-8-20(9-11-21)14-17-4-3-5-18(13-17)22(23)24/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOYLWWSKBKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427684 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)




![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)